Cas no 92418-73-0 ((2R)-Oxiran-2-ylmethyl pentanoate)

(2R)-オキシラン-2-イルメチルペンタノエートは、光学活性なエポキシエステル化合物であり、高い立体選択性を有する重要な化学中間体です。分子内にエポキシ基とエステル基の両方を保持しており、医薬品や機能性材料の合成において有用なビルディングブロックとして機能します。特に不斉合成反応におけるキラル誘導体としての応用が期待され、光学純度の高い誘導体の調製が可能です。この化合物の特徴的な反応性は、求核試薬との選択的な開環反応を可能にし、複雑な分子骨格の構築に寄与します。安定性に優れた結晶性固体として取り扱いが容易であり、有機溶媒への溶解性も良好です。

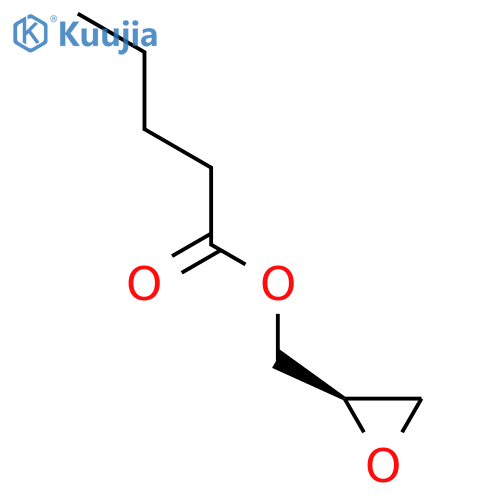

92418-73-0 structure

商品名:(2R)-Oxiran-2-ylmethyl pentanoate

CAS番号:92418-73-0

MF:C8H14O3

メガワット:158.194962978363

CID:4719858

(2R)-Oxiran-2-ylmethyl pentanoate 化学的及び物理的性質

名前と識別子

-

- (2R)-Oxiran-2-ylmethyl pentanoate

- ((2R)oxiran-2-yl)methyl pentanoate

- (R)-(-)-glycidyl butyrate;

- SBB054037

- DT1848

- [(2R)-oxiran-2-yl]methyl pentanoate

- (R)-(-)-Oxirane-2-methanol butyrate

- EBD2204642

- ST50949776

- pentanoic acid [(2R)-2-oxiranyl]methyl ester

- A832735

-

- インチ: 1S/C8H14O3/c1-2-3-4-8(9)11-6-7-5-10-7/h7H,2-6H2,1H3/t7-/m1/s1

- InChIKey: NVLOXZZIKJPCPA-SSDOTTSWSA-N

- ほほえんだ: O1C[C@@H]1COC(CCCC)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 6

- 複雑さ: 133

- トポロジー分子極性表面積: 38.8

(2R)-Oxiran-2-ylmethyl pentanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | R065185-2.5g |

(2R)-Oxiran-2-ylmethyl Pentanoate |

92418-73-0 | 2.5g |

$ 195.00 | 2022-06-03 | ||

| TRC | R065185-12.5g |

(2R)-Oxiran-2-ylmethyl Pentanoate |

92418-73-0 | 12.5g |

$ 635.00 | 2022-06-03 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1616544-10g |

(R)-oxiran-2-ylmethyl pentanoate |

92418-73-0 | 98% | 10g |

¥705.00 | 2024-04-25 | |

| TRC | R065185-5g |

(2R)-Oxiran-2-ylmethyl Pentanoate |

92418-73-0 | 5g |

$ 320.00 | 2022-06-03 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1616544-1g |

(R)-oxiran-2-ylmethyl pentanoate |

92418-73-0 | 98% | 1g |

¥145.00 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1616544-50g |

(R)-oxiran-2-ylmethyl pentanoate |

92418-73-0 | 98% | 50g |

¥2604.00 | 2024-04-25 |

(2R)-Oxiran-2-ylmethyl pentanoate 関連文献

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

92418-73-0 ((2R)-Oxiran-2-ylmethyl pentanoate) 関連製品

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量